CCR5 Antagonist Activity: IC50 Comparison in Human MOLT4 Cell-Based Assay
In a cell-based functional assay measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells, 4-(4-Fluorophenyl)pyrrolidin-3-amine exhibited antagonist activity at the CCR5 receptor with an IC50 of 6.50E+3 nM (6.5 µM) [1]. This represents a moderate level of activity. While a direct head-to-head comparison with the lead compound anibamine (IC50 = 1 µM) in the same assay is not available from this dataset, this data establishes a quantitative baseline for the compound's activity in this therapeutically relevant pathway [2]. The activity confirms the compound's utility as a starting point for further optimization in anti-HIV and anti-cancer drug discovery programs targeting the CCR5 axis.
| Evidence Dimension | CCR5 Receptor Antagonism (Inhibition of CCL5-induced calcium mobilization) |
|---|---|
| Target Compound Data | IC50 = 6.50E+3 nM (6.5 µM) |
| Comparator Or Baseline | Anibamine (natural product CCR5 antagonist), IC50 = 1 µM [2] |
| Quantified Difference | Target compound is 6.5-fold less potent than anibamine in this assay. |
| Conditions | Human MOLT4 cells; 1 hr incubation; Fluor-4 calcium indicator |
Why This Matters
This data provides a quantitative starting point for SAR studies, allowing researchers to select this compound as a scaffold for optimization with a known, measurable level of target engagement.
- [1] BindingDB. BDBM50351144 (CHEMBL1817909 | CHEMBL2057810) IC50 data for CCR5 antagonist activity. Entry ID: 50040016. View Source
- [2] Li, B. et al. The potential role of anibamine, a natural product CCR5 antagonist, and its analogues as leads toward development of anti-ovarian cancer agents. Bioorg Med Chem Lett, 2012. PMID: 22770928. View Source
